5-Iodo-L-tryptophan

Description

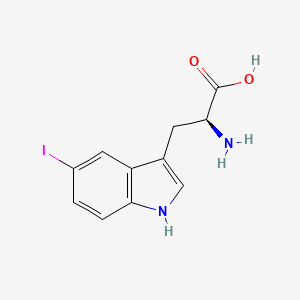

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(5-iodo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11IN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMSFQVSICYJHE-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=CN2)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1I)C(=CN2)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical and Enzymatic Interactions of 5 Iodo L Tryptophan

Interaction with Indoleamine 2,3-Dioxygenase (IDO1) and Tryptophan 2,3-Dioxygenase (TDO)

Indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO) are heme-containing enzymes that catalyze the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan metabolism. uniprot.orgnih.gov This pathway is responsible for the degradation of the majority of dietary tryptophan not used in protein synthesis. pensoft.netfrontiersin.org IDO1 is found in many tissues, while TDO is primarily located in the liver. nih.govnih.gov Both enzymes play a crucial role in immunity and the regulation of tryptophan levels. nih.govfrontiersin.org

Substrate Activity and Enzyme Kinetics of Halogenated Tryptophan Analogs with IDO1

IDO1 exhibits broad substrate specificity, acting on L-tryptophan, D-tryptophan, and other indole-containing compounds like 5-hydroxytryptophan (B29612), tryptamine, and serotonin (B10506). activemotif.comfrontiersin.org In contrast, TDO is highly specific for L-tryptophan and some of its derivatives substituted at the 5- and 6-positions. nih.gov

Table 1: Kinetic Parameters of L-Tryptophan with IDO1

| Substrate | Enzyme | Km (mM) | kcat (min-1) |

|---|---|---|---|

| L-Tryptophan | Recombinant Human IDO1 | 0.3015 | 36.5 |

Data from Saimi et al., 2022. amegroups.org

Investigation of Potential Inhibitory Mechanisms

Some tryptophan analogs can act as inhibitors of IDO1 and TDO. For instance, 7-[¹⁸F]F-Trp is not a substrate but an inhibitor of both enzymes. mdpi.com Inhibitors of IDO1 are classified into different types based on their binding mechanism. acs.org Type I inhibitors bind to the oxygen-bound form of the enzyme, type II to the free ferrous form, type III to the free ferric form, and type IV to the apoenzyme. acs.org Given that 5-Iodo-L-tryptophan is a substrate, its primary interaction is likely catalytic rather than inhibitory, though competitive inhibition with the natural substrate, L-tryptophan, is an inherent aspect of its processing by the enzyme.

Potential Interactions with Tryptophan Hydroxylase (TPH) and Serotonergic Pathways

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of serotonin and melatonin. tandfonline.comnih.gov It catalyzes the conversion of L-tryptophan to 5-hydroxy-L-tryptophan (5-HTP). pensoft.nettandfonline.com There are two isoforms of TPH: TPH1, found primarily in the periphery, and TPH2, located in the central nervous system. pensoft.netresearchgate.net

The introduction of a substituent at the 5-position of the tryptophan ring, such as a fluorine atom in 5-F-AMT, has been shown to make the compound a poorer substrate for TPH compared to L-tryptophan and α-methyl-tryptophan (AMT). thno.org This suggests that 5-Iodo-L-tryptophan would also likely be a weak substrate for TPH, thereby having a limited direct role in the serotonergic pathway. The activity of TPH is crucial as it is the initial and rate-limiting step in serotonin production. mdpi.comfrontiersin.org

Metabolic Fate Studies in In Vitro Cellular and Non-Human In Vivo Systems (Excluding Human Metabolism)

The metabolic fate of tryptophan analogs has been investigated in various systems. In the parasite Trypanosoma brucei, halogenated tryptophan derivatives have been shown to disrupt the metabolism of aromatic amino acids. plos.org Specifically, treatment with these analogs led to significant reductions in the levels of indolepyruvate, the primary product of tryptophan metabolism in this organism. plos.org

In vitro studies using primary bovine mammary epithelial cells have explored the effects of 5-HTP supplementation under different temperature conditions, showing modulation of gene expression related to serotonin signaling and apoptosis. nih.gov While not directly studying 5-Iodo-L-tryptophan, these studies highlight the cellular uptake and metabolic influence of tryptophan derivatives. In vivo studies in mice with radiolabeled tryptophan analogs like 5-[¹⁸F]F-AMT have shown tumor uptake, indicating that these compounds can be transported into cells and participate in metabolic pathways. thno.org However, some fluorinated tryptophan analogs have been observed to undergo in vivo defluorination, which could be a metabolic route for other halogenated tryptophans as well. mdpi.com

**Table 2: Effects of a Halogenated Tryptophan Analog on Metabolite Levels in *T. brucei***

| Metabolite | Change in Treated Cells (vs. Untreated) |

|---|---|

| Indolepyruvate | 61-75% reduction |

| Phenylpyruvate | 79% reduction |

| 4-hydroxyphenylpyruvate | 79% reduction |

| Indole (B1671886) lactate | Significant reduction |

Data from Fairlamb et al., 2020. plos.org

Investigation of Kynurenine and Serotonin Pathway Involvement for Halogenated Analogs

The metabolic fate of L-tryptophan is predominantly governed by two major pathways: the kynurenine pathway and the serotonin pathway. The introduction of a halogen atom, such as iodine, onto the indole ring of L-tryptophan creates analogs like 5-Iodo-L-tryptophan, which can interact differently with the key enzymes of these pathways compared to the native amino acid.

The kynurenine pathway is responsible for the degradation of over 95% of free L-tryptophan and is initiated by the heme-containing enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO). nih.gov These enzymes catalyze the oxidative cleavage of the pyrrole (B145914) ring in the indole nucleus to form N-formylkynurenine. uniprot.orgmdpi.com IDO1 is found in many tissues and is induced by inflammatory signals, while TDO is primarily located in the liver. frontiersin.orgthno.org Research into the substrate specificity of these enzymes has shown that while TDO is highly specific for L-tryptophan, it can also process some tryptophan derivatives with substitutions at the 5- and 6-positions. IDO1 exhibits a broader substrate specificity, capable of metabolizing D-tryptophan, 5-hydroxytryptophan, and other indole-containing compounds. mdpi.com Studies on 5-halogenated tryptophan analogs, such as 5-fluoro-α-methyl-L-tryptophan (5-F-AMT), have demonstrated that they are substrates for the IDO1 enzyme. nih.gov This suggests that 5-Iodo-L-tryptophan is also likely metabolized via the kynurenine pathway, serving as a substrate for at least the IDO1 enzyme.

In contrast, the serotonin pathway is initiated by the enzyme tryptophan hydroxylase (TPH), which is the rate-limiting step in the biosynthesis of the neurotransmitter serotonin and the hormone melatonin. merckmillipore.comebi.ac.ukuniprot.org TPH catalyzes the hydroxylation of L-tryptophan at the 5-position of the indole ring to produce 5-hydroxytryptophan (5-HTP). nih.govosti.gov Given that this enzymatic reaction specifically targets the C5 position, the presence of a bulky iodine atom at this site in 5-Iodo-L-tryptophan would sterically and electronically hinder the addition of a hydroxyl group. Research on the related compound 5-fluoro-α-methyl-L-tryptophan demonstrated that it is a significantly poorer substrate for TPH compared to L-tryptophan. nih.gov Therefore, it is expected that 5-Iodo-L-tryptophan is not a substrate for TPH and likely acts as an inhibitor of the enzyme, competing with native L-tryptophan and thereby affecting the production of serotonin.

| Pathway | Enzyme | Predicted Interaction with 5-Iodo-L-tryptophan | Rationale/Evidence from Analogs |

|---|---|---|---|

| Kynurenine | Indoleamine 2,3-dioxygenase (IDO1) | Substrate | IDO1 has broad substrate specificity. 5-substituted analogs like 5-F-AMT are confirmed substrates. nih.gov |

| Kynurenine | Tryptophan 2,3-dioxygenase (TDO) | Potential Substrate | TDO can process some 5-substituted tryptophan derivatives, although it is more specific than IDO1. |

| Serotonin | Tryptophan Hydroxylase (TPH) | Inhibitor (not a substrate) | The enzyme hydroxylates the C5 position, which is blocked by iodine. The analog 5-F-AMT is a very poor substrate. nih.gov |

Microbial Metabolism of Tryptophan Analogs in Research Models

The metabolism of tryptophan and its analogs is not limited to mammals; microorganisms possess diverse enzymatic machinery capable of transforming these compounds. Halogenated analogs like 5-Iodo-L-tryptophan can be processed by various microbial enzymes, a characteristic that is harnessed in biotechnological applications and studied in parasitology research.

A key enzyme in microbial tryptophan metabolism is tryptophanase (TnaA), commonly found in bacteria such as Escherichia coli. Tryptophanase catalyzes the reversible degradation of L-tryptophan into indole, pyruvate, and ammonia. The reversibility of this reaction has been exploited for the enzymatic synthesis of L-tryptophan and its analogs. Research has demonstrated that halogenated derivatives of L-tryptophan can be synthesized by providing the corresponding halogenated indole to a reaction mixture containing tryptophanase. This indicates that the enzyme can recognize and bind halogenated indole substrates, suggesting it can also catalyze the reverse reaction—the degradation of halogenated tryptophans like 5-Iodo-L-tryptophan.

In a different research context, the metabolism of halogenated tryptophan analogs has been investigated in the protozoan parasite Trypanosoma brucei, the causative agent of African sleeping sickness. nih.govmerckmillipore.com These parasites heavily rely on the uptake and metabolism of aromatic amino acids from their host for survival. merckmillipore.com Studies using a series of halogenated tryptophan analogs revealed that these compounds can have significant trypanocidal (parasite-killing) activity. The research showed that these analogs are taken up by the parasite and disrupt essential metabolic pathways, particularly the transamination of aromatic amino acids, which is a critical process for the parasite. nih.govmerckmillipore.com This highlights that halogenated tryptophans can enter microbial metabolic pathways and act as disruptive agents, a property of interest in the development of antimicrobial strategies.

| Research Model | Key Enzyme/Process | Interaction with Halogenated Tryptophan Analogs | Application/Finding |

|---|---|---|---|

| Escherichia coli | Tryptophanase (TnaA) | Catalyzes reversible degradation/synthesis. | Used for the chemoenzymatic synthesis of labeled halogenated L-tryptophan derivatives. |

| Trypanosoma brucei (Protozoan) | Aromatic Amino Acid Transaminases | Metabolic disruption by analogs. | Halogenated tryptophans act as trypanocidal agents by interfering with essential amino acid metabolism. nih.govmerckmillipore.com |

Applications of 5 Iodo L Tryptophan As a Biochemical Probe and Research Tool

Probe Development for Protein Structure and Dynamics Studies

The substitution of natural amino acids with specifically designed analogs allows for the introduction of unique spectroscopic and electrochemical handles into a protein. These probes can report on their local environment, making them invaluable for studying protein structure, dynamics, and interactions.

While direct, extensive studies on the intrinsic fluorescence of 5-Iodo-L-tryptophan are not widely documented, its potential as a fluorescent probe can be inferred by drawing analogies from the well-characterized tryptophan analog, 5-hydroxytryptophan (B29612) (5-HTP).

L-tryptophan is the dominant intrinsic fluorophore in most proteins, but its fluorescence can be complicated by the presence of multiple tryptophan residues. bmglabtech.com The strategic incorporation of a tryptophan analog with unique spectral properties can overcome this limitation. 5-HTP, for instance, exhibits absorption and emission wavelengths that are red-shifted compared to tryptophan. researchgate.net It has a significant absorbance between 310-320 nm, allowing it to be selectively excited without exciting native tryptophan or tyrosine residues. researchgate.net This spectral separation enables researchers to monitor a specific, labeled site within a complex protein or multi-protein system. pnas.org The fluorescence of 5-HTP is also sensitive to its local environment, such as solvent polarity and pH, making it a useful reporter of conformational changes. rsc.orgrsc.org When incorporated into a protein, the emission maximum of 5-HTP shifts depending on its exposure to the aqueous solvent versus the hydrophobic protein interior, providing insights into protein folding and dynamics. bmglabtech.comresearchgate.net

For 5-Iodo-L-tryptophan, the presence of the heavy iodine atom at the 5-position of the indole (B1671886) ring is expected to influence its photophysical properties significantly. Key anticipated characteristics include:

Heavy-Atom Effect : The iodine atom is likely to increase the rate of intersystem crossing from the excited singlet state to the triplet state. This would quench the intrinsic fluorescence, resulting in a lower fluorescence quantum yield compared to both tryptophan and 5-HTP.

Solvatochromism : The bulky and hydrophobic iodo-group would alter the polarity of the side chain. This change in hydrophobicity could enhance its sensitivity to the local environment, potentially leading to discernible shifts in its emission spectrum upon changes in protein conformation or binding events.

Spectral Shifts : Similar to other 5-substituted tryptophans, a red-shift in the absorption and emission spectra compared to native tryptophan may occur, although this effect might be different in magnitude and direction from that of the hydroxyl group in 5-HTP.

These properties, particularly the potential for quenching, could make 5-Iodo-L-tryptophan useful in specific types of fluorescence-based assays, such as those measuring distances through quenching interactions with other residues.

The indole ring of tryptophan is electrochemically active, and its oxidation can be monitored to study protein structure and function. scielo.br Analogs of tryptophan can offer distinct electrochemical signatures. 5-Hydroxytryptophan, for example, can be incorporated into proteins and undergoes electrochemical oxidation, a property that has been used to generate protein crosslinks in situ. pnas.org The oxidation potential of 5-HTP is lower than that of tryptophan due to the electron-donating hydroxyl group. pnas.org

The electrochemical behavior of 5-Iodo-L-tryptophan can be predicted based on the properties of halogenated aromatic compounds. The presence of a halogen on an aromatic ring influences its electrochemical oxidation. Studies on 5-halouracils have shown that the presence of a halogen at the 5-position affects the oxidation potential. researchgate.net For 5-Iodo-L-tryptophan, the iodine atom, being electronegative, is expected to draw electron density from the indole ring. This would likely make the compound more difficult to oxidize compared to tryptophan, resulting in a higher oxidation potential. This distinct electrochemical signature could allow for selective detection of the modified protein in the presence of native proteins containing tryptophan. This property is valuable for developing specific electrochemical sensors or for studying redox processes in proteins without interference from the background signal of natural tryptophan residues. mdpi.comnih.gov

Site-Specific Incorporation into Recombinant Proteins for Functional Analysis

A major advantage of using amino acid analogs like 5-Iodo-L-tryptophan is the ability to introduce them at a single, predetermined site within a protein sequence. This site-specificity is crucial for accurately interpreting experimental data.

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins is achieved by expanding the genetic code of an organism, such as Escherichia coli or mammalian cells. tcichemicals.com This powerful technique relies on the introduction of an orthogonal aminoacyl-tRNA synthetase/tRNA pair. tcichemicals.com This pair must function independently of the host cell's endogenous synthetases and tRNAs.

The general strategy involves the following steps:

Codon Reassignment : A stop codon, typically the amber codon (UAG), is repurposed to encode the ncAA. A target gene is mutated to introduce the UAG codon at the desired position for incorporation. researchgate.net

Orthogonal tRNA : An amber suppressor tRNA is engineered to recognize the UAG codon on the mRNA. researchgate.net

Orthogonal Aminoacyl-tRNA Synthetase (aaRS) : A synthetase is evolved or engineered to specifically recognize and charge the orthogonal tRNA with the desired ncAA (in this case, 5-Iodo-L-tryptophan) and not with any of the 20 canonical amino acids. semanticscholar.org

This methodology has been successfully used to incorporate a variety of ncAAs, including halogenated ones like 3-iodo-L-tyrosine and fluorinated tryptophans, into proteins in both bacterial and mammalian cells. pnas.orgsemanticscholar.organu.edu.au For instance, an E. coli tyrosyl-tRNA synthetase was engineered to incorporate 3-iodo-L-tyrosine in mammalian cells with high fidelity. pnas.orgsemanticscholar.org Similarly, tryptophanyl-tRNA synthetase (TrpRS) mutants have been developed to incorporate tryptophan analogs. pnas.org The creation of a TrpRS mutant specific for 5-Iodo-L-tryptophan would likely involve mutating the amino acid binding site of a known orthogonal TrpRS to accommodate the bulky iodine atom at the 5-position of the indole ring.

Introducing a non-canonical amino acid can potentially perturb the structure, stability, and function of a protein. Therefore, it is essential to evaluate these effects. Tryptophan residues often play significant roles in protein structure and stability, frequently found in the hydrophobic core or at protein-protein interfaces. nih.gov

The replacement of a native tryptophan with 5-Iodo-L-tryptophan introduces both steric and electronic changes:

Size and Hydrophobicity : The iodine atom is significantly larger and more hydrophobic than the hydrogen atom it replaces. This increased bulk and hydrophobicity in the protein's core could enhance protein stability if it improves packing interactions. nih.gov Conversely, it could also be destabilizing if it creates a steric clash or disrupts a critical hydrogen bond involving the indole N-H.

Folding Pathway : Changes in the stability of the folded state or key intermediates can alter the protein folding pathway. bu.eduu-tokyo.ac.jp The impact of the substitution would be highly context-dependent, varying with the location and local environment of the residue.

Function : If the substituted tryptophan is located in an active site or a binding interface, the modification could directly impact the protein's function. However, if it is situated in a structurally tolerant region, the protein may retain its full biological activity. Studies on other tryptophan analogs have shown that function can be preserved, allowing the analog to serve as a minimally perturbing probe. researchgate.net

Careful characterization of the modified protein using techniques like circular dichroism (to assess secondary structure), fluorescence spectroscopy (to monitor folding), and functional assays is a critical step to validate its use as a reliable research tool. nanotempertech.com

Radiotracer Development for Molecular Imaging Research (Excluding Clinical Studies)

Radioactively labeled amino acids are valuable tools for non-invasive molecular imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). mdpi.commdpi.com These tracers can visualize and quantify metabolic processes in vivo. While research on radiolabeled 5-Iodo-L-tryptophan is limited, a closely related analog, 5-Iodo-α-methyl-tryptophan (5-I-AMT), has been developed and evaluated for imaging the tryptophan metabolic pathway. nih.gov

The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in tryptophan catabolism and is upregulated in many cancers, where it contributes to immune evasion. nih.govrsc.org Therefore, developing radiotracers to image IDO1 activity is of great interest in oncology research.

A synthetic method was established to produce radioactive [¹²⁴I]5-I-AMT for use as a PET imaging agent. nih.govrsc.org The synthesis was achieved via a copper-mediated isotope exchange reaction, which allows radioiodine to be incorporated into the unprotected amino acid, providing the final product in high yield and purity. nih.govacs.org

| Radiotracer Synthesis and Properties | |

| Compound | [¹²⁴I]5-I-α-methyl-tryptophan ([¹²⁴I]5-I-AMT) |

| Radioisotope | Iodine-124 (¹²⁴I) |

| Synthesis Method | Copper-mediated isotope exchange |

| Radiochemical Yield | 95% (isolated) |

| Specific Activity | ~0.74 mCi/µmol (~27 GBq/µmol) |

| Data sourced from Giglio et al. (2019). mdpi.comnih.gov |

Enzyme-based assays demonstrated that 5-I-AMT is a substrate for the IDO1 enzyme, confirming its potential to track this metabolic pathway. nih.govrsc.org

| Enzyme Assay Results | |

| Enzyme | Indoleamine 2,3-dioxygenase 1 (IDO1) |

| Substrates Tested | L-Tryptophan, 5-I-α-methyl-tryptophan |

| Result | Both compounds were confirmed as substrates for IDO1, with L-Tryptophan showing higher activity. |

| Data sourced from Giglio et al. (2019). nih.gov |

Preclinical imaging studies using PET with [¹²⁴I]5-I-AMT were performed in a B16F10 tumor model. The results showed that the tracer accumulated in the tumor, with prominent uptake observed within the first day post-injection. nih.govrsc.org However, the tracer cleared by the 24-hour time point. This pharmacokinetic profile suggests that while the half-life of ¹²⁴I (4.2 days) might be long for this tracer's clearance rate, the shorter-lived iodine isotope ¹²³I (t₁/₂ = 13.22 hours) could be well-suited for developing a SPECT imaging agent based on this molecule. nih.gov

Preclinical Imaging Applications in Disease Models (e.g., tumor models)

Radiolabeled analogs of 5-Iodo-L-tryptophan have been developed and assessed for their potential in preclinical imaging, particularly in oncology. The rationale for their use stems from the upregulation of specific amino acid metabolic pathways in cancer cells, such as the kynurenine (B1673888) pathway, which is initiated by the enzyme Indoleamine 2,3-dioxygenase (IDO1). IDO1 is a key immune checkpoint molecule that is overexpressed in many tumors, making it an attractive target for imaging and therapy. nih.gov

A derivative, 5-I-α-methyl-tryptophan (5-I-AMT), when labeled with iodine-124 ([¹²⁴I]5-I-AMT), has been investigated as a positron emission tomography (PET) tracer for visualizing IDO1-expressing tumors. nih.gov In preclinical studies using mouse models bearing B16F10 melanoma xenografts, which are known to express IDO1, [¹²⁴I]5-I-AMT demonstrated its utility. nih.govmdpi.com PET imaging showed that the tracer accumulated in the tumors, allowing for clear visualization against the background tissue. nih.gov

The uptake in these tumor models was prominent, though clearance was relatively rapid. nih.gov Specifically, PET imaging in B16F10 tumor-bearing mice revealed significant tumor uptake at early time points (0.5 and 1.4 hours post-injection). mdpi.com The favorable imaging characteristics of iodo-labeled tryptophan analogs suggest their potential for further development. For instance, labeling with iodine-123 (¹²³I), which has a half-life of 13.22 hours, may be well-suited for single-photon emission computed tomography (SPECT) imaging, aligning better with the clearance profile of 5-I-AMT. nih.gov

Table 1: Preclinical Imaging Findings for a 5-Iodo-L-tryptophan Analog

| Tracer | Imaging Modality | Disease Model | Key Findings | Citations |

|---|---|---|---|---|

| [¹²⁴I]5-I-α-methyl-tryptophan ([¹²⁴I]5-I-AMT) | PET | B16F10 melanoma xenografts | Tumors were clearly visualized with good tumor-to-background contrast. | nih.govmdpi.com |

This table is interactive. You can sort and filter the data.

Assessment of Target Engagement and Biodistribution in Research Models

A critical aspect of a research probe is its ability to engage with its intended biological target. For 5-Iodo-L-tryptophan analogs designed for cancer imaging, the primary target is often the IDO1 enzyme. nih.gov In vitro enzyme-based assays have confirmed that 5-I-α-methyl-tryptophan (5-I-AMT) is a substrate for IDO1. nih.govmdpi.com This demonstrates direct target engagement, as the molecule is processed by the enzyme central to the kynurenine pathway. nih.gov The metabolism of tryptophan and its analogs can, however, follow competing routes, primarily the serotonin (B10506) pathway initiated by the enzyme tryptophan hydroxylase (TPH), which adds a hydroxyl group at the 5-position of the indole ring. mdpi.comnih.govtandfonline.com The introduction of a halogen, such as iodine or fluorine, at this 5-position is a strategy explored to potentially minimize metabolism through the TPH pathway, thereby enhancing specificity for the IDO1 pathway. mdpi.comnih.gov

Biodistribution studies are essential for characterizing the in vivo behavior of a probe, revealing its uptake in various organs and its clearance from the body. Ex vivo biodistribution analysis of [¹²⁴I]5-I-AMT in B16F10 tumor-bearing mice provided quantitative data on its localization. nih.govmdpi.com These studies confirmed the PET imaging findings of significant tumor uptake. mdpi.com

The primary route of clearance appeared to be renal, with very high tracer accumulation observed in the kidneys. mdpi.com For example, at 0.5 and 1.4 hours post-injection, the kidney uptake was 27.93 ± 5.89 %ID/g and 22.52 ± 4.83 %ID/g, respectively. mdpi.com Importantly, these studies showed no significant uptake in the thyroid, which indicates that the tracer is stable in vivo and does not undergo substantial de-iodination. nih.gov The relatively fast clearance profile of 5-I-AMT from the body, including the tumor, is a key consideration for its application as an imaging agent. nih.gov

Table 2: Biodistribution of [¹²⁴I]5-I-α-methyl-tryptophan in a B16F10 Tumor Model

| Tissue | Uptake (% Injected Dose/gram) at 0.5h | Uptake (% Injected Dose/gram) at 1.4h | Citations |

|---|---|---|---|

| Tumor | 3.24 ± 1.20 | 3.42 ± 0.97 | mdpi.com |

This table is interactive. You can sort and filter the data.

Computational and Molecular Modeling Studies of 5 Iodo L Tryptophan

Molecular Docking and Binding Affinity Predictions with Biomolecular Targets

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. For 5-Iodo-L-tryptophan, docking studies are crucial for understanding its interactions with key biomolecular targets, primarily enzymes involved in the tryptophan metabolic pathways.

Detailed research findings indicate that introducing halogens like iodine at the 5-position of the indole (B1671886) ring can enhance binding affinity and metabolic stability. vulcanchem.com Key targets for 5-Iodo-L-tryptophan include Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan Hydroxylase (TPH). nih.govtandfonline.com

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan degradation along the kynurenine (B1673888) pathway. nih.govmdpi.com Its expression in cancer cells helps create an immunosuppressive microenvironment. nih.gov Molecular docking studies of various inhibitors into the IDO1 active site have revealed the importance of interactions with the heme group and surrounding hydrophobic pockets. frontiersin.org For 5-Iodo-L-tryptophan, the iodine atom can form favorable halogen bonds with electron-donating residues in the active site, potentially increasing its inhibitory potency compared to native L-tryptophan. The bulky iodine atom can also establish significant van der Waals contacts within a hydrophobic sub-pocket of the binding site. nih.govfrontiersin.org

Tryptophan Hydroxylase (TPH): TPH is the rate-limiting enzyme in the biosynthesis of serotonin (B10506) and melatonin. tandfonline.comnih.gov It converts L-tryptophan to 5-hydroxy-L-tryptophan. uib.no The active site of TPH accommodates the tryptophan molecule, and substitutions on the indole ring can significantly alter binding. Docking simulations suggest that the 5-iodo group of 5-Iodo-L-tryptophan can occupy a specific pocket within the TPH active site, influencing the compound's affinity and potential inhibitory activity.

| Biomolecular Target | Predicted Interactions for 5-Iodo-L-tryptophan | Potential Effect of 5-Iodo Substitution |

|---|---|---|

| Indoleamine 2,3-dioxygenase 1 (IDO1) |

| Enhances binding affinity through additional halogen bonds and van der Waals contacts, potentially leading to stronger inhibition. vulcanchem.comfrontiersin.org |

| Tryptophan Hydroxylase (TPH) |

| May act as a competitive inhibitor or a substrate, with the iodo-group modifying the kinetics of the hydroxylation reaction. tandfonline.com |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. researchgate.net These calculations provide insights into molecular geometry, orbital energies, and charge distribution, which are fundamental to understanding a molecule's reactivity and interaction capabilities. researchgate.netarxiv.org

For 5-Iodo-L-tryptophan, the introduction of an iodine atom at the 5-position of the indole ring significantly modifies its electronic structure compared to L-tryptophan. rsc.org

Frontier Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for determining chemical reactivity. The iodine atom, being highly electronegative, withdraws electron density from the indole ring, which is expected to lower the energy of both the HOMO and LUMO. rsc.orgnih.gov This change in the HOMO-LUMO energy gap influences the molecule's kinetic stability and its potential as an electron donor or acceptor in biochemical reactions.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying regions prone to electrophilic or nucleophilic attack. rsc.org For 5-Iodo-L-tryptophan, the MEP would show a region of positive electrostatic potential (a sigma-hole) on the outer surface of the iodine atom, making it a potential halogen bond donor. The electron-donating regions are primarily located across the aromatic ring and heteroatoms. rsc.org

NBO Analysis: Natural Bond Orbital (NBO) analysis can quantify interactions such as intramolecular hydrogen bonds, which are present in the conformers of tryptophan. cyberleninka.ru

| Calculated Property | Description and Significance for 5-Iodo-L-tryptophan |

|---|---|

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. The iodine substitution is predicted to alter this gap, affecting the molecule's reactivity and electronic transition properties compared to L-tryptophan. nih.gov |

| Molecular Electrostatic Potential (MEP) | Indicates the distribution of charge. A positive region (sigma-hole) on the iodine atom facilitates halogen bonding, a key non-covalent interaction in protein-ligand binding. rsc.org |

| Dipole Moment | The measure of molecular polarity. The C-I bond introduces a significant dipole, altering the overall dipole moment of the molecule and influencing its solubility and interaction with polar residues in a protein binding site. |

| Conformational Energies | Quantum chemical calculations can predict the relative stability of different conformers of 5-Iodo-L-tryptophan in the gas phase or solution, which is important for understanding its behavior before binding to a target. cyberleninka.ru |

Molecular Dynamics Simulations of Compound-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its protein target over time, typically on the nanosecond to microsecond scale. researchgate.net These simulations are invaluable for assessing the stability of binding poses predicted by molecular docking and for exploring the conformational changes in both the ligand and the protein upon binding. nih.govdoi.org

For 5-Iodo-L-tryptophan, MD simulations can reveal:

Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms, MD simulations can confirm whether the docked pose of 5-Iodo-L-tryptophan is stable within the active site. mdpi.com

Interaction Dynamics: Simulations can highlight the dynamic nature of key interactions, such as the formation and breaking of hydrogen or halogen bonds over the simulation time. This provides a more realistic picture than the static view from docking. acs.org

Solvent Effects: MD simulations explicitly model water molecules, allowing for the study of their role in mediating protein-ligand interactions and influencing binding affinity. doi.org

Conformational Flexibility: The simulations show how the protein structure, particularly flexible loops near the active site, might adapt to accommodate the bulky iodine atom of 5-Iodo-L-tryptophan. nih.gov

A computational study combining MD and quantum mechanics on tryptophan hydroxylase showed that the substrate and co-factor are tightly bound within their binding cavities during the simulation. researchgate.net Similar simulations for 5-Iodo-L-tryptophan would be crucial to understand its dynamic behavior and the stability of its interactions with key residues.

| Simulation Parameter/Analysis | Insight Gained for 5-Iodo-L-tryptophan-Protein Complex |

|---|---|

| Root-Mean-Square Deviation (RMSD) | Evaluates the stability of the ligand's binding pose and the overall structural integrity of the protein during the simulation. mdpi.com |

| Root-Mean-Square Fluctuation (RMSF) | Identifies flexible regions of the protein that may be involved in ligand binding and conformational changes upon interaction with 5-Iodo-L-tryptophan. mdpi.com |

| Hydrogen/Halogen Bond Analysis | Tracks the persistence of specific hydrogen and halogen bonds over time, quantifying the strength and importance of these interactions for binding affinity. |

| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimates the binding free energy of the complex, providing a quantitative prediction of binding affinity that can be compared with experimental data. |

Structure-Activity Relationship (SAR) Modeling for Tryptophan Analogs

The introduction of substituents on the indole ring is a common strategy to modulate the activity of tryptophan derivatives. iris-biotech.de

Position of Substitution: The position of the substituent on the indole ring is critical. For instance, in the context of L-type amino acid transporter 1 (LAT1) inhibitors, a 5-substituted benzyloxy-L-tryptophan was found to be the most potent among the 4-, 5-, 6-, and 7-substituted isomers. researchgate.net

Nature of the Substituent: Halogenation is a key modification strategy. Introducing a halogen atom, such as fluorine, chlorine, or iodine, can alter the electronic properties of the indole ring, increase metabolic stability, and introduce the possibility of halogen bonding. vulcanchem.comiris-biotech.de For example, studies on nisin analogs showed that incorporating 5-fluorotryptophan (B555192) or 5-methyltryptophan influenced the antimicrobial activity. researchgate.net

Stereochemistry: The L-configuration of the amino acid is typically essential for recognition by many enzymes and transporters that process native L-tryptophan. researchgate.net

For 5-Iodo-L-tryptophan, the iodine at the 5-position contributes to its SAR profile through steric bulk, hydrophobicity, and its ability to act as a halogen bond donor. These properties can lead to enhanced binding affinity for enzymes like IDO1 or modified activity at TPH. vulcanchem.comtandfonline.com

| Modification on Tryptophan Scaffold | General SAR Observation | Relevance to 5-Iodo-L-tryptophan |

|---|---|---|

| Substitution at Indole C5-position | This position is often tolerant to substitution and can be modified to enhance potency and selectivity for various targets (e.g., LAT1, IDO1). researchgate.netpnas.org | The iodine atom at C5 is a key feature defining the compound's activity, influencing both steric and electronic interactions. |

| Halogenation (F, Cl, Br, I) | Generally increases metabolic stability and can introduce favorable halogen bonding interactions, often leading to increased binding affinity. vulcanchem.comacs.org | The iodine atom provides significant steric bulk and a strong potential for halogen bonding, distinguishing it from smaller halogens. |

| Alkylation (e.g., Methyl) | Increases lipophilicity and can fill hydrophobic pockets, but may also introduce steric hindrance. researchgate.net | Comparison with 5-methyl-tryptophan helps to deconvolute the steric effects from the electronic and halogen-bonding effects of the iodine. |

| Hydroxylation (e.g., 5-OH-Trp) | Introduces a hydrogen bond donor/acceptor group, significantly altering polarity and interaction patterns. rsc.org | Serves as a key comparator, highlighting the difference between a polar hydrogen-bonding group and a large, hydrophobic, halogen-bonding group at the same position. |

Advanced Analytical Methodologies for 5 Iodo L Tryptophan in Research

Chromatographic Techniques

Chromatographic methods form the backbone of analytical strategies for compounds like 5-Iodo-L-tryptophan, enabling separation from complex matrices and other related substances.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are widely utilized for the separation and analysis of tryptophan and its derivatives nih.goveuropa.euescholarship.orgeuropa.euresearchgate.netresearchgate.netpsu.edunih.govnih.govscielo.brnih.govnih.govmdpi.commdpi.commdpi.com. Reversed-phase HPLC (RP-HPLC) is a common mode, typically employing C18 stationary phases, which are effective for separating moderately polar to non-polar compounds like tryptophan and its halogenated analogs escholarship.orgresearchgate.netresearchgate.netpsu.eduscielo.brnih.govnih.govmdpi.commdpi.com. UHPLC offers significant advantages in terms of speed and resolution, allowing for faster analysis times and improved separation efficiency, which is critical in high-throughput research settings nih.govnih.govmdpi.comnih.govnih.gov.

Table 1: Typical Chromatographic Conditions for Tryptophan Analysis (Applicable to 5-Iodo-L-tryptophan)

| Parameter | Typical Configuration | Notes |

| Technique | RP-HPLC / RP-UHPLC | Reversed-Phase High-Performance Liquid Chromatography |

| Stationary Phase | C18 column | Common for amino acid and derivative separations escholarship.orgresearchgate.netresearchgate.netpsu.eduscielo.brnih.govnih.govmdpi.commdpi.com |

| Mobile Phase | Acetonitrile (B52724)/Water or Buffer (e.g., acetate, phosphate) | Gradient or isocratic elution is used, often with pH modifiers. |

| Flow Rate | 0.2 – 1.0 mL/min (HPLC), < 1.0 mL/min (UHPLC) | Optimized for column dimensions and separation efficiency. |

| Column Temperature | Ambient to 40 °C | Can influence retention and peak shape. |

| Detection | UV/Vis, Fluorescence, Mass Spectrometry | See subsections below. |

Coupling with Spectrophotometric Detection (UV/Vis, Fluorescence Detection)

UV/Vis Detection: Tryptophan and its derivatives, including 5-Iodo-L-tryptophan, possess chromophores that allow for detection using UV/Vis spectrophotometry. Tryptophan typically exhibits a maximum absorbance around 280 nm escholarship.orgresearchgate.netresearchgate.netscielo.brmdpi.com, a wavelength that can be utilized for the detection of 5-Iodo-L-tryptophan. This method provides a straightforward and cost-effective means of quantification when coupled with HPLC, particularly for samples with relatively low complexity researchgate.netscielo.br.

Fluorescence Detection: Fluorescence detection offers significantly higher sensitivity and selectivity compared to UV/Vis detection, making it a preferred method for analyzing trace amounts of tryptophan and its analogs europa.euresearchgate.netbmglabtech.com. Tryptophan is inherently fluorescent, with characteristic excitation and emission wavelengths, commonly reported around 280 nm for excitation and 348 nm for emission, or similar ranges like 260 nm excitation and 340 nm emission europa.euresearchgate.netpsu.edumdpi.combmglabtech.com. The fluorescence properties of tryptophan residues are sensitive to their local environment, which can be exploited in studies of protein conformation and interactions bmglabtech.com. For 5-Iodo-L-tryptophan, fluorescence detection can provide enhanced detection limits, crucial for studies requiring high sensitivity.

Table 2: Spectrophotometric Detection Parameters for Tryptophan Analysis

| Detection Method | Typical Excitation Wavelength (nm) | Typical Emission Wavelength (nm) | Notes |

| UV/Vis Detection | 280 | N/A | Direct absorbance measurement; suitable for higher concentrations. |

| Fluorescence Detection | 280 or 260 | 348 or 340 | Offers higher sensitivity; can be affected by environmental factors. |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are indispensable tools for the definitive identification and precise quantification of 5-Iodo-L-tryptophan, especially in complex biological matrices. These techniques offer high specificity and sensitivity, enabling the detection of analytes at very low concentrations nih.govnih.govnih.govmdpi.commdpi.comnih.govfrontiersin.orgnih.govmdpi.com.

Coupling HPLC or UHPLC with MS/MS (LC-MS/MS) is a powerful approach for analyzing tryptophan metabolites and derivatives nih.govnih.govnih.govmdpi.commdpi.comnih.govmdpi.com. Electrospray ionization (ESI) is a common ionization source for these types of molecules. MS/MS, particularly using Multiple Reaction Monitoring (MRM), allows for targeted detection of specific precursor-to-product ion transitions, thereby enhancing selectivity and reducing interference from the sample matrix nih.govnih.gov. High-resolution mass spectrometry (HRMS) can also be employed for accurate mass measurements, aiding in elemental composition determination . Furthermore, MS-based techniques can be adapted for chiral analysis, often utilizing chiral selectors or references to differentiate enantiomers frontiersin.orgnih.govunipd.it.

Table 3: General LC-MS/MS Parameters for Tryptophan Metabolite Analysis

| Parameter | Typical Configuration | Notes |

| Ionization Source | Electrospray Ionization (ESI) | Common for polar and semi-polar organic molecules. |

| Polarity | Positive or Negative Ion Mode | Depends on the analyte's properties and ionization efficiency. |

| Detection Mode | Multiple Reaction Monitoring (MRM) / Selected Ion Monitoring (SIM) | MRM provides high specificity and sensitivity for quantification. |

| Mass Analyzer | Triple Quadrupole (QqQ), Time-of-Flight (TOF), Orbitrap | QqQ is standard for quantitative MRM; TOF/Orbitrap for high-resolution accurate mass measurements. |

| Fragmentor Voltage | Optimized per analyte | Influences the degree of fragmentation in the collision cell. |

Electrochemical Detection Methods

Electrochemical detection (ECD) provides a sensitive and selective method for the analysis of electroactive compounds, including tryptophan nih.govmdpi.comrsc.orgmdpi.comnih.gov. This technique relies on measuring the current generated by the oxidation or reduction of the analyte at an electrode surface. Modified electrodes, incorporating materials such as nanoparticles, metal-organic frameworks, or conducting polymers, are frequently developed to enhance the electrochemical response, improve selectivity, and lower detection limits for tryptophan mdpi.comrsc.orgmdpi.comnih.gov. Electrochemical sensors based on these modified electrodes have demonstrated linear relationships between current and concentration, with detection limits in the micromolar or nanomolar range mdpi.comrsc.orgmdpi.comnih.gov. When coupled with HPLC, electrochemical detection offers a sensitive alternative for analyzing tryptophan and its derivatives.

Table 4: Electrochemical Detection Parameters for Tryptophan

| Electrode Material | Detection Method | Typical Detection Potential (V) | Linear Range (µM) | Limit of Detection (µM) | Notes |

| Carbon paste electrode with CuZnCo nanoparticles | Differential Pulse Voltammetry (DPV) | ~0.28 | 5–230 | 1.1 | Enhanced catalytic activity and signal amplification mdpi.com. |

| Fe-MIL-88-NH2 MOF–chiral ionic liquid/MWCNTs-MXene-CS/GCE | Differential Pulse Voltammetry (DPV) | N/A | N/A | N/A | For chiral recognition of L/D-Trp; peak potential difference used for differentiation rsc.org. |

| Boron-Doped Diamond (BDD) electrodes | Electrogenerated Chemiluminescence (ECL) | N/A | 0.005–1 | 0.0004 (nM) | Highly sensitive detection, good selectivity against other indolic compounds mdpi.com. |

| 3D Goethite–spongin-modified carbon paste electrode | Differential Pulse Voltammetry (DPV) | ~0.028 (DA), ~0.077 (TRP) | 2–150 (TRP) | 0.37 (TRP) | Simultaneous determination of DA and TRP with good peak separation nih.gov. |

Derivatization Strategies for Enhanced Detection and Separation

Derivatization is a crucial sample preparation technique used to improve the detectability, selectivity, and chromatographic behavior of analytes. For compounds like 5-Iodo-L-tryptophan, derivatization can enhance signals for UV, fluorescence, or mass spectrometric detection, and can also facilitate separation by altering polarity or introducing specific functional groups nih.govmdpi.comnih.govacs.orggoogle.comnih.gov.

Common derivatization reagents include dansyl chloride (dnsCl), which introduces a fluorescent tag, thereby increasing sensitivity for fluorescence detection and improving ionization efficiency for MS acs.orggoogle.com. Another reagent, 2-bromo-4′-nitroacetophenone (BNAP), has been successfully used for derivatizing tryptophan and its metabolites prior to RP-UHPLC-MS/MS analysis, leading to improved sensitivity and method robustness nih.govmdpi.comnih.gov. Derivatization can also help to differentiate analytes or protect reactive functional groups during analysis. The choice of derivatization strategy depends on the detection method employed and the specific analytical challenge.

Table 5: Common Derivatization Reagents and Their Applications

| Derivatization Reagent | Target Analyte Class | Primary Detection Enhancement | Typical Application |

| Dansyl chloride (dnsCl) | Amino acids, amines | Fluorescence, MS | Enhances fluorescence signal; improves ionization efficiency in ESI-MS acs.orggoogle.com. |

| 2-Bromo-4′-nitroacetophenone (BNAP) | Amino acids | MS/MS | Forms derivatives for UHPLC-MS/MS analysis, improving sensitivity and specificity nih.govmdpi.comnih.gov. |

| N-hydroxysuccinimide ester of N-alkyl-nicotinic acid (Co-NA-NHS) | Amino acids, peptides | UV, MS | Forms derivatives for RPC-MS analysis; stable and easily formed google.comgoogle.com. |

| 4-hydroxy-3-methoxycinnamaldehyde (CA) | Amine metabolites | MS (MALDI-IMS) | Improves sensitivity and specificity for tissue imaging mass spectrometry nih.gov. |

Radiochemical Purity and Molar Activity Assessment for Radiolabeled Forms

When 5-Iodo-L-tryptophan is synthesized in a radiolabeled form (e.g., with Iodine-123 or Iodine-125 for SPECT, or potentially other radioisotopes for PET imaging), rigorous assessment of its radiochemical purity (RCP) and molar activity (Am) is paramount. These parameters directly impact the efficacy and reliability of the radiotracer in biological studies and imaging.

Radiochemical purity refers to the proportion of the total radioactivity that is associated with the desired radiolabeled compound, free from radioactive impurities or byproducts. High RCP values, typically exceeding 95% or even 98%, are essential for accurate biological interpretation nih.govthno.orgnih.govresearchgate.netsnmjournals.orgresearchgate.netsnmjournals.org. Molar activity, which represents the radioactivity per mole of the compound, is critical for ensuring that the administered mass of the non-radioactive carrier does not saturate biological targets or cause non-specific effects. Reported molar activities for radiolabeled amino acid derivatives often range from several GBq/µmol upwards nih.govresearchgate.netresearchgate.netsnmjournals.org. Radiochemical yield (RCY) is also a key metric, indicating the efficiency of the radiolabeling process nih.govthno.orgnih.govresearchgate.netsnmjournals.orgresearchgate.netsnmjournals.org. Analytical techniques such as radio-HPLC or radio-TLC are commonly employed to determine these parameters.

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Pathways

The synthesis of halogenated tryptophan analogs, including 5-Iodo-L-tryptophan, can be complex and lengthy. acs.org Current methodologies often present challenges in terms of yield, scalability, and the use of hazardous reagents. nih.gov Future research should prioritize the development of more streamlined and efficient synthetic routes. Biocatalysis, using enzymes like tryptophan synthase (TrpB), offers a promising avenue for creating enantiopure tryptophan analogues directly from serine and the corresponding indole (B1671886) analogue. acs.org Directed evolution has been successfully applied to TrpB to generate catalysts for previously intractable tryptophan analogues, suggesting this approach could be tailored for high-yield production of 5-Iodo-L-tryptophan. acs.org Additionally, exploring novel chemical catalysis, such as palladium-catalyzed methods, could provide more atom-economical and site-selective pathways to complex scaffolds. acs.org The development of simpler, more robust synthetic methods is critical to making 5-Iodo-L-tryptophan and its derivatives more accessible for widespread research.

| Synthetic Approach | Description | Potential Advantages for 5-Iodo-L-tryptophan | References |

| Biocatalysis (Directed Evolution) | Utilizes engineered enzymes, such as variants of Pyrococcus furiosus TrpB, to synthesize tryptophan analogs from substituted indoles and serine. | High enantioselectivity, potential for fewer steps, environmentally friendly conditions. | acs.org |

| Copper-Mediated Isotope Exchange | A method used for radioiodination of tryptophan derivatives, which could be adapted for stable isotope synthesis. | Provides a direct route for incorporating iodine. | nih.gov |

| Multi-step Chemical Synthesis | Traditional organic chemistry approaches involving protection, iodination, and deprotection steps. | Well-established principles, but can be cumbersome and inefficient. nih.gov | nih.govfrontiersin.org |

Exploration of Additional Enzymatic and Receptor Interactions in Diverse Biological Systems

Much of the current research on halogenated tryptophans focuses on their interaction with indoleamine 2,3-dioxygenase (IDO1), a key enzyme in the kynurenine (B1673888) pathway. nih.govnih.gov A derivative, 5-I-α-methyl-tryptophan, has been demonstrated to be a substrate for IDO1. nih.gov However, the full spectrum of enzymatic and receptor interactions for 5-Iodo-L-tryptophan remains largely uncharacterized.

Future investigations should broaden their scope to include other critical enzymes in tryptophan metabolism, such as:

Tryptophan 2,3-dioxygenase (TDO): The other primary rate-limiting enzyme of the kynurenine pathway. nih.govfrontiersin.org

Tryptophan Hydroxylase (TPH): The rate-limiting enzyme in the serotonin (B10506) biosynthesis pathway. frontiersin.orgmdpi.com

Cytochrome P450 (CYP) Enzymes: These enzymes are involved in the metabolism of tryptophan and its indole derivatives. mdpi.com

Beyond metabolic enzymes, the interaction of 5-Iodo-L-tryptophan with neurotransmitter receptors, such as serotonin receptors, and amino acid transporters like the L-type amino acid transporter 1 (LAT1), should be systematically evaluated. nih.gov Understanding these interactions is crucial for elucidating the compound's full biological activity profile.

Expansion of Biochemical Probe Utilities for Advanced Biophysical Studies

Tryptophan analogs are valuable tools in chemical biology and biophysical studies. acs.org The introduction of a heavy iodine atom makes 5-Iodo-L-tryptophan a particularly promising candidate for novel biochemical probes. Its unique properties could be leveraged in several advanced applications. For instance, similar to how 5-hydroxytryptophan (B29612) is used as a fluorescent probe, the distinct spectroscopic signature of 5-Iodo-L-tryptophan could be exploited. nih.gov

Future research could focus on its use as:

A fluorescence quencher: The heavy iodine atom could efficiently quench the fluorescence of nearby fluorophores, enabling its use in Förster Resonance Energy Transfer (FRET)-based assays to study protein-protein interactions and conformational changes.

A photo-crosslinking agent: Upon UV irradiation, the carbon-iodine bond could potentially generate a reactive species capable of forming covalent bonds with interacting molecules, allowing for the identification of binding partners.

A probe for X-ray crystallography: The high electron density of the iodine atom can aid in solving the phase problem in X-ray crystallography, facilitating the structural determination of proteins into which it has been incorporated.

Integration with Cutting-Edge Preclinical Imaging Modalities for Mechanistic Insights

Radiolabeled tryptophan analogs are increasingly used as tracers for Positron Emission Tomography (PET) to visualize metabolic pathways in vivo. nih.gov Specifically, [¹²⁴I]-5-I-α-methyl-tryptophan has been used to image IDO1 activity in tumor models, demonstrating the utility of iodinated tryptophans in preclinical imaging. nih.govmdpi.com The 4.18-day half-life of Iodine-124 allows for the study of biological processes over extended periods. nih.gov

The next frontier lies in integrating this PET imaging capability with other advanced preclinical modalities to gain deeper mechanistic insights. Combining PET with Magnetic Resonance Imaging (MRI), for example, would allow for the simultaneous visualization of metabolic activity (from PET) and detailed anatomical information (from MRI). youtube.com This multimodal approach could provide a more comprehensive understanding of how 5-Iodo-L-tryptophan is distributed and metabolized in the context of complex biological systems, such as within a tumor microenvironment or in specific brain regions.

| Imaging Modality | Information Provided | Potential Application with 5-Iodo-L-tryptophan | References |

| Positron Emission Tomography (PET) | Quantitative metabolic and functional information. | Tracking the in vivo fate and metabolism of radioiodinated 5-Iodo-L-tryptophan to probe enzyme activity (e.g., IDO1). | nih.govnih.govmdpi.com |

| Magnetic Resonance Imaging (MRI) | High-resolution anatomical and structural information. | Providing anatomical context to PET data, correlating metabolic hotspots with specific tissues or lesions. | youtube.com |

| Multimodal PET/MRI | Co-registered metabolic and anatomical data. | Comprehensive, simultaneous assessment of biological function and morphology for a deeper understanding of the compound's mechanism of action. | nih.govyoutube.com |

Computational Design and In Silico Screening of Next-Generation Tryptophan Analogs

Computational methods are powerful tools for accelerating the drug discovery and design process. nih.gov In silico techniques, such as molecular docking and virtual screening, can be used to predict the binding affinities of ligands to target proteins. elsevierpure.com Docking studies have already been employed to support the potential for tryptophan analogs to interact with the IDO1 active site. nih.govresearchgate.net

Future research should leverage these computational approaches to rationally design and screen next-generation analogs based on the 5-Iodo-L-tryptophan scaffold. By performing in silico modifications to the parent molecule—such as altering substituents on the indole ring or amino acid side chain—researchers can predict which changes are most likely to enhance desired properties like binding affinity, selectivity for a specific enzyme, or transport characteristics. This predictive power allows for the prioritization of synthetic efforts, focusing resources on the most promising candidates and reducing the time and cost associated with traditional trial-and-error approaches. nih.gov

Investigation in Non-Mammalian Biological Systems and Microorganisms for Fundamental Discoveries

While the focus of tryptophan analog research is often on mammalian systems, significant opportunities exist in exploring their effects on non-mammalian organisms and microorganisms. Indole and its derivatives are known to be widespread signaling molecules in prokaryotes and other eukaryotes. researchgate.net Tryptophan metabolism also occurs in plants and gut microbes. mdpi.com

Investigating how 5-Iodo-L-tryptophan is processed by or affects these systems could lead to fundamental discoveries. For example, studying its metabolism in various bacterial species could uncover novel enzymatic pathways or biocatalysts. Furthermore, given that some indole derivatives like 5-iodoindole have shown nematicidal activity, exploring the potential of 5-Iodo-L-tryptophan as an antimicrobial or antiparasitic agent could open up entirely new avenues of research. researchgate.net These studies could reveal conserved biological mechanisms and identify new applications for this versatile compound.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 5-Iodo-L-tryptophan, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves electrophilic iodination of L-tryptophan using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled pH (4–6) to minimize side reactions. Purification is achieved via reversed-phase HPLC or column chromatography, with characterization using H/C NMR and high-resolution mass spectrometry (HRMS). Yield optimization requires monitoring temperature (20–25°C) and stoichiometric ratios (e.g., 1:1.2 tryptophan:iodinating agent). Impurities like di-iodinated byproducts are minimized using excess L-tryptophan .

Q. Which analytical techniques are most reliable for quantifying 5-Iodo-L-tryptophan in biological matrices?

- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) is preferred for sensitivity, using a C18 column and gradient elution (0.1% formic acid in water/acetonitrile). Calibration curves (1–100 µM range) validate linearity (). For tissue samples, homogenization in PBS followed by protein precipitation (acetonitrile:methanol, 4:1) improves recovery rates. Internal standards (e.g., deuterated tryptophan) correct for matrix effects .

Q. How does the stability of 5-Iodo-L-tryptophan vary under different storage conditions?

- Methodological Answer : Stability is pH- and temperature-dependent. In aqueous solutions (pH 7.4), degradation occurs at >4°C within 72 hours, necessitating storage at -80°C in amber vials. Lyophilized forms remain stable for >6 months. Accelerated stability studies (40°C/75% RH for 14 days) assess degradation kinetics using HPLC-UV (λ = 280 nm) .

Advanced Research Questions

Q. What experimental designs are optimal for investigating 5-Iodo-L-tryptophan’s role in modulating IDO/TDO-mediated tryptophan catabolism?

- Methodological Answer : Use competitive inhibition assays with recombinant IDO1/TDO2 enzymes, measuring kynurenine production via HPLC. Dose-response curves (0.1–100 µM 5-Iodo-L-tryptophan) and IC calculations identify potency. Complementary gene silencing (siRNA targeting IDO/TDO) in cancer cell lines (e.g., HeLa or glioblastoma) validates specificity. Include controls with 1-MT (IDO inhibitor) and siRNA scramble .

Q. How can researchers resolve contradictions in reported pro- vs. anti-inflammatory effects of 5-Iodo-L-tryptophan?

- Methodological Answer : Contradictions may arise from cell-type specificity (e.g., macrophages vs. T cells) or concentration-dependent effects. Design dual-model studies:

- In vitro: Test 0.1–100 µM ranges in LPS-stimulated THP-1 macrophages (IL-6/TNF-α ELISA) vs. Jurkat T cells (IL-2/IFN-γ flow cytometry).

- In vivo: Use murine models of colitis (DSS-induced) and autoimmunity (EAE), comparing oral vs. intraperitoneal administration.

Meta-analysis of existing data (e.g., heterogeneity testing via I statistics) identifies confounding variables .

Q. What strategies ensure reproducibility when studying 5-Iodo-L-tryptophan’s pharmacokinetics in preclinical models?

- Methodological Answer : Standardize protocols across labs:

- Administer via osmotic pumps for steady plasma levels.

- Collect serial blood/tissue samples (0–24 hrs) with LC-MS/MS quantification.

- Report bioavailability (AUC), half-life (), and tissue:plasma ratios.

Open-data repositories (e.g., Zenodo) enhance transparency by sharing raw chromatograms and animal housing conditions (diet, circadian cycle) .

Q. How does iodination alter the interaction of 5-Iodo-L-tryptophan with aryl hydrocarbon receptor (AhR) compared to L-tryptophan metabolites?

- Methodological Answer : Perform AhR luciferase reporter assays in HepG2 cells, co-treated with 5-Iodo-L-tryptophan (1–50 µM) and reference ligands (e.g., kynurenine). Competitive binding is assessed via fluorescence polarization using recombinant AhR. Molecular docking simulations (AutoDock Vina) predict binding affinity differences due to iodine’s steric/electronic effects .

Methodological Frameworks for Future Studies

- PICO Framework : For therapeutic studies:

- Population: Cancer cell lines with IDO/TDO overexpression.

- Intervention: 5-Iodo-L-tryptophan at IC doses.

- Comparison: Untreated cells or 1-MT controls.

- Outcome: % Reduction in kynurenine levels.

- FINER Criteria : Ensure questions are Feasible (e.g., accessible cell models), Novel (unexplored AhR modulation), Ethical (animal protocols approved), and Relevant (immune-oncology applications) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.